

Synthesis and Structure of Amphotericin B Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Amphotericin B methyl ester*

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Introduction

Amphotericin B, a polyene macrolide antibiotic produced by *Streptomyces nodosus*, remains a crucial agent in the treatment of severe systemic fungal infections. Despite its efficacy, its clinical use is often limited by significant nephrotoxicity. To mitigate this toxicity and improve its therapeutic index, various derivatives have been synthesized. Among these, **Amphotericin B methyl ester** (AME) has been a subject of interest. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of **Amphotericin B methyl ester**, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.

Synthesis of Amphotericin B Methyl Ester

The primary method for the synthesis of **Amphotericin B methyl ester** is the esterification of the carboxylic acid group of Amphotericin B. The most commonly cited method utilizes diazomethane as the methylating agent.

Experimental Protocols

Two detailed protocols for the synthesis of **Amphotericin B methyl ester** using diazomethane are provided below, based on a patented process.^[1]

Protocol 1: Synthesis using Dimethylformamide (DMF)

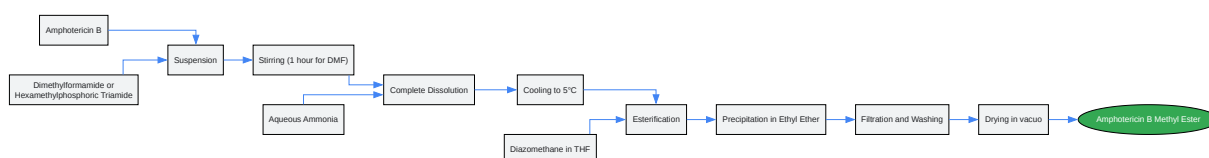
- Suspension: Suspend 75 g (81 mmol) of Amphotericin B in 1.1 liters of analytical grade dimethylformamide in a 4-liter Erlenmeyer flask.
- Stirring: Stir the suspension for 1 hour. The color of the suspension will change from light yellow to ochre.
- Dissolution: Add 5 ml of concentrated ammonium hydroxide in portions to achieve complete dissolution of Amphotericin B.
- Cooling: Cool the resulting solution to 5°C.
- Esterification: Add a total of 7.85 g (187 mmol, a 130% excess) of diazomethane in approximately 600 ml of tetrahydrofuran. The diazomethane solution should be added in 50 ml portions over a 30-minute period.
- Reaction Completion: Remove the cooling bath and stir the mixture at room temperature for 2 hours.
- Precipitation: Pour the reaction mixture into 2 liters of ethyl ether to precipitate the **Amphotericin B methyl ester**.
- Isolation and Washing: Filter the precipitate, wash it with ethyl ether (300 ml), and then with a mixture of acetone and ethyl ether.
- Drying: Dry the final product in vacuo over P_2O_5 for 48 hours. This process yields approximately 71.5 g (94%) of **Amphotericin B methyl ester**.^[1]

Protocol 2: Synthesis using Hexamethylphosphoric Triamide (HMPA)

- Suspension: Suspend 10 g of Amphotericin B in 100 ml of hexamethylphosphoric triamide.
- Dissolution: While stirring, add concentrated ammonium hydroxide dropwise until complete dissolution is achieved.
- Cooling: Cool the solution to 5°C.
- Esterification: Add an excess (approximately 125%) of a titrated solution of diazomethane in tetrahydrofuran in 3-5 portions over 10-15 minutes.

- Reaction Completion: Stir the mixture for 20 minutes.
- Precipitation: Pour the reaction mixture into 2 liters of ethyl ether.
- Isolation and Washing: Stir the resulting precipitate for 10 minutes, then filter it off and wash with ethyl ether (300 ml).
- Drying: Dry the product in vacuo at room temperature. The yield is approximately 70%.^[1]

Synthesis Workflow



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Synthesis workflow for **Amphotericin B methyl ester**.

Structure of Amphotericin B Methyl Ester

The structure of **Amphotericin B methyl ester** is characterized by the presence of a methyl group at the carboxyl terminus of the parent Amphotericin B molecule. Its molecular formula is $C_{48}H_{75}NO_{17}$, and it has a molecular weight of 938.1 g/mol.^{[2][3]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₄₈ H ₇₅ NO ₁₇	[3][4]
Molecular Weight	938.1 g/mol	[2][3]
Appearance	Light yellow amorphous powder	[1]
Solubility	Slightly soluble in DMSO and Methanol	[4]

Spectroscopic Data

Due to the limited availability of specific spectral data for **Amphotericin B methyl ester** in publicly accessible literature, representative data for the parent compound, Amphotericin B, are provided for reference. The esterification primarily affects the signals associated with the carboxyl group and adjacent protons and carbons.

¹H and ¹³C NMR Data of Amphotericin B

Note: The following table contains selected, generalized chemical shift ranges for key functional groups in Amphotericin B. Specific assignments for all 73 protons and 47 carbons are complex and beyond the scope of this guide. Researchers should refer to specialized publications for detailed assignments.

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Polyene chain (-CH=CH-)	5.5 - 6.5	120 - 140
Mycosamine sugar protons	1.2 - 5.0	50 - 100
Macrolide ring protons (-CH-O-)	3.0 - 4.5	60 - 80
Methyl groups (-CH ₃)	0.8 - 1.5	10 - 25
Carboxyl group (-COOH)	~12 (highly variable)	~175

Mass Spectrometry Data of Amphotericin B

The mass spectrum of Amphotericin B is complex. Key fragments often observed relate to the loss of the mycosamine sugar moiety and water molecules from the polyol chain.

m/z	Interpretation
924.5	$[M+H]^+$ (protonated molecule)
946.5	$[M+Na]^+$ (sodium adduct)
763.4	$[M+H - \text{Mycosamine}]^+$
Multiple peaks	Loss of multiple water molecules (-18 amu)

Note: The mass spectrum of **Amphotericin B methyl ester** would show a molecular ion peak corresponding to its higher molecular weight (938.1 g/mol) and a fragmentation pattern reflecting the presence of the methyl ester group.

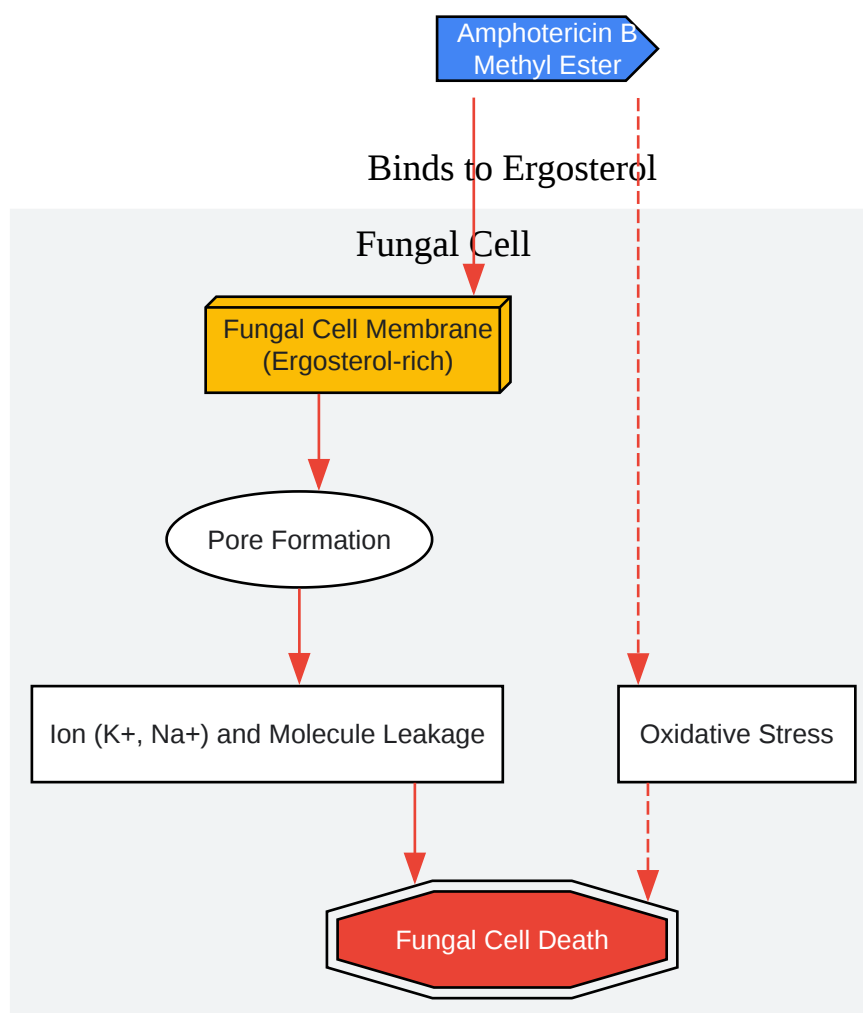
X-ray Crystallography Data

A specific Crystallographic Information File (CIF) for **Amphotericin B methyl ester** is not readily available in open-access databases. The parent molecule, Amphotericin B, is known to be a challenging subject for single-crystal X-ray diffraction due to its size, flexibility, and tendency to form aggregates.

Mechanism of Action

The primary mechanism of action of Amphotericin B and its derivatives, including the methyl ester, involves its interaction with ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death. Additionally, Amphotericin B can induce oxidative stress within the fungal cell.

Signaling Pathway of Amphotericin B's Antifungal Activity



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Mechanism of action of **Amphotericin B methyl ester**.

Conclusion

Amphotericin B methyl ester represents a significant modification of the parent drug, aimed at improving its therapeutic profile. The synthesis via esterification with diazomethane is a well-established method. While detailed structural data for the methyl ester is not as abundant as for Amphotericin B, its fundamental structural features and mechanism of action are understood to be closely related to the parent compound. This guide provides a foundational resource for researchers and professionals in drug development working with this important antifungal agent. Further research to fully characterize the physicochemical and structural

properties of **Amphotericin B methyl ester** is warranted to fully explore its therapeutic potential.

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References

- 1. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]
- 2. Amphotericin B monomethyl ester | C₄₈H₇₅NO₁₇ | CID 11968030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amphotericin B Impurity 1(Amphotericin B Methyl Ester) | C₄₈H₇₅NO₁₇ | CID 37388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
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